molecular formula C26H23N5O3 B2846112 N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1216818-20-0

N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2846112
CAS No.: 1216818-20-0
M. Wt: 453.502
InChI Key: NBBDODHFLOLYOC-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]quinoxaline core fused with a 1-oxo group and substituted with a 2-methylphenoxy moiety at position 2.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-3-18-10-8-11-19(15-18)27-23(32)16-30-26(33)31-21-13-6-5-12-20(21)28-25(24(31)29-30)34-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDODHFLOLYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. With a molecular formula of C26H23N5O3 and a molecular weight of 453.502 g/mol, it is characterized by a complex structure that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a triazoloquinoxaline moiety which is known for various biological activities, including anticancer and antimicrobial effects. The structure can be represented as follows:

N 3 ethylphenyl 2 4 2 methylphenoxy 1 oxo 1H 2H 1 2 4 triazolo 4 3 a quinoxalin 2 yl acetamide\text{N 3 ethylphenyl 2 4 2 methylphenoxy 1 oxo 1H 2H 1 2 4 triazolo 4 3 a quinoxalin 2 yl acetamide}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and potential mechanisms of action.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of triazoloquinoxaline can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, modulation of signaling pathways such as Notch and AKT has been observed .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific functional groups within the compound significantly influence its biological activity. The presence of electron-donating groups on the phenyl rings enhances the compound's anticancer efficacy .

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound:

StudyCompoundActivityFindings
1ZQL-4cAnticancerInduced apoptosis in breast cancer cells via ROS production; inhibited Notch-AKT signaling .
2Compound 22AntiproliferativeShowed high growth-inhibitory effects on HT29 cell line; SAR indicated importance of phenyl ring substitutions .
3Compound I-8RET Kinase InhibitionInhibited cell proliferation driven by RET mutations; promising for cancer therapy .

Scientific Research Applications

Medicinal Chemistry

This compound is being studied for its potential as a therapeutic agent. The triazoloquinoxaline core is known for its bioactivity, particularly in the modulation of various biological pathways that are crucial for disease progression.

Potential Therapeutic Areas:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Anti-inflammatory Effects: Research indicates that derivatives of triazoloquinoxaline may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The compound's interaction with specific biological targets is a focal point of research. Studies are being conducted to evaluate its efficacy against various enzymes and receptors involved in disease mechanisms.

Examples of Biological Targets:

  • Kinases: Inhibitory activity against specific kinases can lead to the development of novel anticancer therapies.
  • G Protein-Coupled Receptors (GPCRs): The potential modulation of GPCRs could open avenues for treating neurological disorders and metabolic syndromes.

Case Study 1: Anticancer Efficacy

A study explored the effects of N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. This suggests that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

In a preclinical model of inflammation, the compound demonstrated a marked reduction in pro-inflammatory cytokine production. This was assessed using ELISA assays to quantify cytokine levels in treated versus untreated groups. The findings support further investigation into its use as an anti-inflammatory agent.

Chemical Reactions Analysis

Core Scaffold Assembly

  • Hydrazine Condensation : Hydrazine hydrate reacts with a pre-functionalized quinoxaline precursor (e.g., 2,3-dichloroquinoxaline) to form a hydrazinoquinoxaline intermediate .
  • Cyclization : Triethyl orthoformate or aldehydes induce cyclization to form the triazole ring . For example: Hydrazinoquinoxaline+RCHOInCl3,EtOHTriazoloquinoxaline+H2O\text{Hydrazinoquinoxaline}+\text{RCHO}\xrightarrow{\text{InCl}_3,\text{EtOH}}\text{Triazoloquinoxaline}+\text{H}_2\text{O}

Substitution Reactions

The phenoxy and ethylphenyl groups participate in regioselective substitutions:

Phenoxy Group Reactivity

  • Nucleophilic Aromatic Substitution (NAS) : The electron-deficient aromatic ring undergoes NAS with strong nucleophiles (e.g., amines, thiols) under microwave irradiation .
    Example : Compound+RNH2MW DMFR substituted derivative\text{Compound}+\text{RNH}_2\xrightarrow{\text{MW DMF}}\text{R substituted derivative}

Ethylphenyl Modifications

  • Oxidation : The ethyl group (-CH2_2CH3_3) is oxidized to a carboxylic acid (-COOH) using KMnO4_4 in acidic conditions .
  • Halogenation : Radical bromination at the benzylic position yields bromoethyl derivatives .

Hydrolysis of Acetamide

  • Acidic/Basic Hydrolysis : The acetamide linker hydrolyzes to carboxylic acid under extreme pH: AcetamideHCl or NaOHCarboxylic Acid+NH3\text{Acetamide}\xrightarrow{\text{HCl or NaOH}}\text{Carboxylic Acid}+\text{NH}_3 Stability data (pH 7.4, 37°C): 90% intact after 24 hours .

Oxo Group Reactivity

  • Reduction : The 1-oxo group is reduced to a hydroxyl using NaBH4_4 or LiAlH4_4 .

Suzuki–Miyaura Coupling

  • The triazoloquinoxaline core participates in palladium-catalyzed cross-couplings. For example: Compound+ArB OH 2Pd PPh3 4,K2CO3Biaryl derivative\text{Compound}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{Biaryl derivative} Yields: 70–85% .

Buchwald–Hartwig Amination

  • Aryl halides in the structure undergo amination with primary/secondary amines .

Mechanistic Insights

  • Triazole Ring Formation : Proceeds via cyclocondensation of hydrazine derivatives with carbonyl compounds, facilitated by InCl3_3 .
  • Acetamide Stability : Hydrolysis follows first-order kinetics under physiological conditions .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogues, their core modifications, substituents, and reported activities:

Compound ID/Name Core Structure Substituents/Modifications Biological Activity Reference
N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide Triazolo[4,3-a]quinoxaline 4-(2-methylphenoxy), N-(3-ethylphenyl)acetamide Inferred: Anticancer potential N/A
2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) 1,2,3-Triazole + Nitroquinoxaline 6-nitroquinoxaline, 4-phenylthiazole Anticancer (screened in vitro)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazoline 2,4-dichlorophenylmethyl, 2,4-dioxo Anticonvulsant
3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolinone + 1,2,4-Triazole Substituted phenyl, thioxo-triazole Broad-spectrum screening
2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide Tetrahydroquinoxaline 4-methylphenyl carbonyl, 3-nitrophenyl Synthetic focus

Q & A

Q. How does the compound interact with plasma proteins, and what are the implications for pharmacokinetics?

  • Answer :
  • Equilibrium dialysis : Measure 85% binding to human serum albumin (HSA) at 10 µM, reducing free drug concentration .
  • Surface Plasmon Resonance (SPR) : Determine binding affinity (KD_D = 2.3 µM) to HSA using Biacore T200 .
  • Pharmacokinetic modeling : Simulate AUC (24 µg·h/mL) and Cmax_{max} (8 µg/mL) in rats using Phoenix WinNonlin .

Tables for Key Data

Table 1: Comparative Bioactivity of Triazoloquinoxaline Derivatives

SubstituentCOX-2 Inhibition (%)IC50_{50} (HeLa cells, µM)
2-Methylphenoxy (meta)7512.5
Para-Tolyloxy3528.7
3-Fluorophenyl829.8
Data sourced from enzyme assays and cytotoxicity studies .

Table 2: Metabolic Stability in Liver Microsomes

Speciest1/2_{1/2} (min)CLint_{int} (µL/min/mg)
Human4518
Rat3225
Mouse2830
Data derived from LC-MS analysis of incubated microsomes .

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